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Compound of Interest

Compound Name: 1-Chloroundecane

Cat. No.: B1583068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for a series of long-chain

alkyl halides, specifically 1-chlorododecane, 1-bromododecane, and 1-iodododecane. The data

presented is essential for the identification, characterization, and quality control of these

compounds in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of 1-chloro-, 1-bromo-, and 1-

iodododecane, focusing on ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H NMR Spectroscopy Data
The chemical shift of protons on the carbon adjacent to the halogen (α-CH₂) is significantly

influenced by the electronegativity of the halogen atom.

Compound
α-CH₂ Chemical Shift (δ,
ppm)

Terminal CH₃ Chemical
Shift (δ, ppm)

1-Chlorododecane ~3.53 ~0.88

1-Bromododecane ~3.41[1] ~0.88[1]

1-Iodododecane ~3.18[2] ~0.88[2]
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¹³C NMR Spectroscopy Data
Similar to ¹H NMR, the chemical shift of the α-carbon is deshielded by the adjacent halogen.

Compound
α-C Chemical Shift (δ,
ppm)

Terminal C Chemical Shift
(δ, ppm)

1-Chlorododecane ~45.1 ~14.1

1-Bromododecane ~39.2 ~14.1

1-Iodododecane ~9.9 ~14.1

Infrared (IR) Spectroscopy Data
The carbon-halogen stretching frequency is a key diagnostic peak in the IR spectrum of alkyl

halides and is dependent on the mass of the halogen.

Compound C-X Stretch (cm⁻¹) -CH₂X Wag (cm⁻¹)

1-Chlorododecane 840 - 550[3][4] 1300 - 1150[3][4]

1-Bromododecane 690 - 515[3][4] 1300 - 1150[3][4]

1-Iodododecane < 600[5] 1300 - 1150[3][4]

Mass Spectrometry Data
The mass spectra of alkyl halides are characterized by the molecular ion peak and specific

fragmentation patterns, including the loss of the halogen atom. The isotopic distribution of

chlorine and bromine also provides valuable information.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Molecular Ion
(M⁺) m/z

Key Fragment
Ions (m/z)

1-

Chlorododecane
C₁₂H₂₅Cl 204.78[6]

204/206 (3:1

ratio)[6]

[M-Cl]⁺, Alkyl

fragments

1-

Bromododecane
C₁₂H₂₅Br 249.23[7]

248/250 (1:1

ratio)[7]

[M-Br]⁺, Alkyl

fragments[7]

1-Iodododecane C₁₂H₂₅I 296.23[8] 296[8]
[M-I]⁺, Alkyl

fragments

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of the alkyl halide in 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the

chemical shifts to 0 ppm.

¹H NMR Spectroscopy:

Instrument: 300-500 MHz NMR Spectrometer.

Parameters: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key

parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to obtain a good

signal-to-noise ratio.

¹³C NMR Spectroscopy:
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Instrument: 75-125 MHz NMR Spectrometer.

Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum by

removing C-H coupling. A 45-degree pulse angle, an acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds are common. A larger number of scans (e.g., 1024 or more)

is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of the neat liquid alkyl halide onto the surface of a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Mount the sandwiched plates in the spectrometer's sample holder.

FTIR Spectroscopy:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

Parameters: A background spectrum of the clean salt plates is first recorded. The sample is

then scanned, typically over the range of 4000 to 400 cm⁻¹. An average of 16 to 32 scans is

common to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):

Dilute the alkyl halide sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to

a Mass Spectrometer (MS).

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like

DB-5).

The separated components elute from the GC column and enter the MS ion source.
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Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.

Mass Analysis:

Instrument: Quadrupole Mass Spectrometer.

Parameters: The mass analyzer is set to scan a mass range appropriate for the compound,

for example, from m/z 40 to 400. The data is collected as a mass spectrum, which is a plot of

ion abundance versus mass-to-charge ratio (m/z).

Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of long-

chain alkyl halides.
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Caption: General workflow for the spectroscopic analysis of long-chain alkyl halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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